[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid
Description
[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid (IUPAC: 2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetic acid) is a quinoline-derived compound with a molecular formula of C₁₁H₉NO₄ and a molecular weight of 219.2 g/mol (CAS: 1152495-52-7) . Its structure features a tetrahydroquinoline core with a ketone group at position 2 and an acetic acid moiety linked via an oxygen atom at position 5. This compound is utilized in pharmaceutical research due to its solubility-enhancing acetic acid group and reactivity for chemical modifications. It is available in high-purity grades (≥95%) and is commonly employed in drug discovery pipelines .
Properties
IUPAC Name |
2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10-4-1-7-5-8(16-6-11(14)15)2-3-9(7)12-10/h2-3,5H,1,4,6H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZHZRBXFADZJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510652 | |
| Record name | [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58898-54-7 | |
| Record name | [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis Overview
The preparation of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid typically proceeds through the synthesis of ethyl 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate, followed by hydrolysis or further functionalization to yield the acid derivative. The key synthetic steps involve:
- Alkylation of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one with ethyl 2-bromoacetate under basic conditions.
- Conversion of the ester intermediate to the corresponding acid or hydrazide derivatives as needed.
Detailed Preparation Steps
Synthesis of Ethyl 2-((2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate
- Reactants : 6-hydroxy-3,4-dihydroquinolin-2(1H)-one and ethyl 2-bromoacetate.
- Conditions : The hydroxyquinolinone is stirred with potassium carbonate (K2CO3) as a base in tetrahydrofuran (THF) with drops of dimethylformamide (DMF) to enhance solubility.
- Procedure : After 1 hour of stirring, ethyl 2-bromoacetate is added slowly. The reaction mixture is worked up, and the product is purified by column chromatography using a hexane:ethyl acetate (50:50) solvent system.
- Yield : Approximately 81% yield of white crystalline product.
- Characterization : Melting point ~139.4 °C; LC-MS m/z 249.96 [M+H]+; ^1H NMR and ^13C NMR confirm the structure.
This step forms the ether linkage between the quinolinone moiety and the acetic acid ester group, a crucial bond in the target compound's structure.
Conversion to this compound
- The ester intermediate can be hydrolyzed under acidic or basic conditions to yield the free acid.
- Alternatively, the ester can be converted to hydrazide derivatives by reaction with hydrazine hydrate under reflux in ethanol, which may be a step towards further functionalization or derivatization.
- For example, refluxing the ester with hydrazine hydrate (99%) at 70 °C for several hours yields the acetohydrazide derivative in 90% yield.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation (Ether formation) | 6-hydroxyquinolinone, K2CO3, THF, DMF, ethyl 2-bromoacetate | Room temperature | 1 hour stirring + addition | 81 | Column chromatography purification |
| Hydrazide formation | Ethyl ester, hydrazine hydrate, ethanol | 70 °C | 5 hours | 90 | Reflux, white powder product |
| Hydrolysis to acid | Acidic or basic hydrolysis (not detailed in source) | Typically reflux | Several hours | Not specified | Standard ester hydrolysis methods applicable |
Analytical Data Supporting Preparation
Nuclear Magnetic Resonance (NMR) :
- ^1H NMR spectra show characteristic signals for the quinolinone NH proton (~9.9 ppm), aromatic protons (~6.7–6.8 ppm), methylene protons adjacent to oxygen (~4.4–4.7 ppm), and ethyl ester protons (quartet at ~4.15 ppm and triplet at ~1.20 ppm).
- ^13C NMR confirms carbonyl carbons around 170 ppm and aromatic carbons in the 110–130 ppm range.
-
- Molecular ion peaks consistent with the expected molecular weights of intermediates and final products.
Alternative Synthetic Routes and Considerations
- While the primary route involves alkylation of the hydroxyquinolinone with ethyl 2-bromoacetate, other methods such as condensation reactions with acetic anhydride or acetic acid derivatives have been reported for related compounds, though specific data for this compound is limited.
- Late-stage functionalization strategies, including palladium-catalyzed C–H olefination, have been employed in related quinolinone derivatives to diversify substitution patterns, but these are more relevant to complex natural product synthesis rather than the straightforward preparation of the target compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
Scientific Research Applications
[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid is a chemical compound with a tetrahydroquinoline moiety, characterized by a fused bicyclic structure that includes a nitrogen atom, and its molecular formula is C₁₁H₁₁NO₄ with a molecular weight of 221.21 g/mol. The presence of the oxo group and the acetic acid functionality contributes to its chemical reactivity and biological properties.
Scientific Research Applications
- Bioactive molecule research The tetrahydroquinoline core structure is present in various bioactive molecules and can interact with receptors and enzymes in the body. this compound may be investigated for its potential to modulate these biological processes due to the presence of this core.
- Drug development The acetic acid moiety can alter the pharmacokinetic properties of a molecule, such as absorption and metabolism. Due to the combination of the potentially bioactive tetrahydroquinoline core and the ability of the acetic acid group to influence drug properties, this compound could be a scaffold for developing new drugs.
- Synthesis of derivatives this compound can be used to synthesize derivatives that may enhance its biological activity or modify its properties.
- Potential biological activities Preliminary studies suggest that this compound exhibits potential biological activities.
Mechanism of Action
The mechanism of action of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid involves its interaction with molecular targets such as phosphodiesterase III A (PDE3A). By inhibiting PDE3A, the compound can modulate intracellular levels of cyclic adenosine monophosphate (cAMP), leading to various physiological effects, including vasodilation and inhibition of platelet aggregation .
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogs, highlighting differences in substituents, heterocyclic cores, and functional groups:
Key Differences in Physicochemical Properties
Solubility: The acetic acid moiety in the target compound enhances aqueous solubility compared to methyl ester analogs (e.g., Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate, CAS 61164-72-5) .
Reactivity : Chloro- and phenyl-substituted derivatives (e.g., CAS 51505-10-3) exhibit increased electrophilicity, facilitating nucleophilic substitutions in medicinal chemistry .
Thermal Stability: Quinoxaline derivatives (e.g., CAS 1094294-14-0) show lower thermal stability due to additional keto groups, limiting their use in high-temperature syntheses .
Biological Activity
[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid is a compound characterized by its unique tetrahydroquinoline structure, which is known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₁H₁₁NO₄
- Molecular Weight : 221.21 g/mol
- Structure : The compound features a tetrahydroquinoline core with an acetic acid moiety that may influence its pharmacokinetic properties and biological interactions .
The tetrahydroquinoline structure is significant in biological systems due to its ability to interact with various receptors and enzymes. It is hypothesized that the compound can modulate biological processes through:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, particularly those involved in neurological pathways .
- Enzyme Modulation : Studies suggest that it could inhibit or activate specific enzymes related to metabolic pathways .
Biological Activities
Preliminary research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : It has been investigated for its potential in treating neurological disorders due to its ability to cross the blood-brain barrier and modulate neurotransmitter levels.
- Antioxidant Properties : The compound's structure suggests it may possess antioxidant capabilities, which could be beneficial in reducing oxidative stress in cells.
- Anti-inflammatory Activity : There are indications that it may play a role in reducing inflammation by modulating cytokine release and other inflammatory mediators.
Case Study 1: Neuroprotective Potential
A study explored the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and preservation of mitochondrial function, suggesting its potential as a neuroprotective agent .
Case Study 2: Enzyme Interaction Studies
Research investigating the compound's interaction with kynurenine aminotransferase revealed that it could act as an inhibitor at millimolar concentrations. This inhibition was associated with altered levels of kynurenine metabolites in vivo, highlighting its role in metabolic pathways linked to neurological health .
Applications in Pharmaceutical Development
Due to its diverse biological activities, this compound is being explored as a scaffold for new drug development:
- Targeting Neurological Disorders : Its ability to interact with specific brain receptors makes it a candidate for treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
- Analytical Chemistry : The compound serves as a standard in analytical methods for quantifying related substances in biological samples .
Comparative Analysis with Similar Compounds
The following table summarizes the similarities and differences between this compound and structurally related compounds:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 2-Oxoquinoline | Contains a quinoline structure | Lacks the tetrahydro substitution |
| 6-Hydroxyquinoline | Hydroxy group instead of oxyacetic acid | Different functional groups |
| Tetrahydroquinoline derivatives | Similar bicyclic structure | Different substituents at various positions |
| 7-Methyl-1H-pyrrolo[3,4-b]quinolin | Related bicyclic structure | Contains a methyl group and different nitrogen position |
The unique combination of the tetrahydro structure and the oxyacetic acid functionality enhances its potential applicability in medicinal chemistry .
Q & A
Q. What are the optimal synthetic routes for [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid, and how can yield be improved?
The synthesis typically involves coupling reactions between tetrahydroquinolinone derivatives and acetic acid precursors. For example, nucleophilic substitution at the 6-position of tetrahydroquinolin-2-one with a halogenated acetic acid derivative (e.g., chloroacetic acid) under basic conditions is a common approach. Yield optimization may require fine-tuning reaction parameters such as solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios of reactants . Purification via recrystallization or column chromatography is critical to isolate the product with >95% purity.
Q. How can the structure of this compound be confirmed experimentally?
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- NMR : H and C NMR can verify the presence of the tetrahydroquinolin ring (e.g., δ ~2.5–3.5 ppm for CH groups) and the acetic acid moiety (δ ~4.0–4.5 ppm for the oxyacetic methylene).
- X-ray diffraction : Single-crystal analysis resolves bond angles and hydrogen-bonding networks, as demonstrated in similar compounds like ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., CHNO) .
Q. What are the solubility properties of this compound, and how do they impact experimental design?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Solubility challenges in aqueous buffers may necessitate derivatization (e.g., sodium salt formation) for biological assays. Pre-formulation studies using dynamic light scattering (DLS) or HPLC-based solubility profiling are recommended to optimize solvent systems .
Advanced Research Questions
Q. How do hydrogen-bonding interactions in the crystal lattice influence the compound’s stability and reactivity?
Crystallographic studies of analogous compounds (e.g., ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate) reveal intermolecular N–H···O and C–H···O hydrogen bonds, which stabilize the lattice and reduce hygroscopicity . For this compound, computational modeling (DFT) combined with WinGX software can predict packing motifs. Experimental validation via variable-temperature XRD or IR spectroscopy is essential to assess thermal stability and polymorphism risks.
Q. What methodologies are suitable for evaluating the compound’s bioactivity, such as antimicrobial or anticancer effects?
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to measure IC values.
- Mechanistic studies : ROS detection via DCFH-DA staining or apoptosis assays (Annexin V/PI) to probe cell death pathways .
- SAR analysis : Modifying the acetic acid side chain or quinolinone ring to enhance potency .
Q. How can contradictions in pharmacological data (e.g., varying IC50_{50}50 values across studies) be resolved?
Discrepancies may arise from differences in assay conditions (e.g., serum concentration, incubation time) or compound purity. To address this:
- Standardize protocols : Use validated cell lines and control compounds (e.g., doxorubicin for cytotoxicity).
- Quality control : Ensure ≥95% purity via HPLC and characterize degradation products (e.g., hydrolysis of the oxyacetic moiety) .
- Meta-analysis : Compare data across multiple studies using tools like PRISMA guidelines to identify confounding variables .
Methodological Tools and Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
